2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an acetamide moiety linked to a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 5-Chloro-2-Methylphenyl Group: This step involves the substitution of the piperazine ring with the 5-chloro-2-methylphenyl group using appropriate reagents and conditions.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, often using acyl chlorides or anhydrides.
Formation of the 1,3,4-Thiadiazole Ring: The final step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring, which is then linked to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Thiadiazole Derivatives: Compounds like sulfamethoxazole and acetazolamide contain the thiadiazole ring and are known for their antimicrobial and diuretic properties.
Uniqueness
2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18ClN5OS |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18ClN5OS/c1-11-2-3-12(16)8-13(11)21-6-4-20(5-7-21)9-14(22)18-15-19-17-10-23-15/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,22) |
InChI Key |
LMJWXAMQOGIETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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